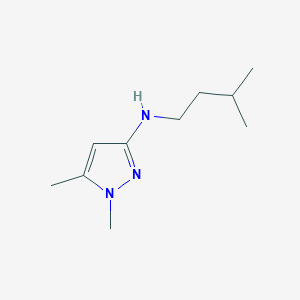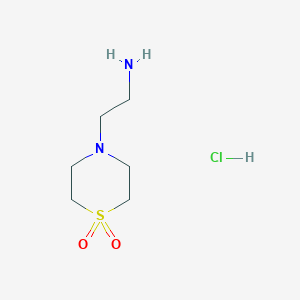![molecular formula C12H16F3N5 B11732779 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732779.png)
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine est un composé organique synthétique caractérisé par sa structure unique de pyrazole. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence de groupes trifluorométhyle et isopropyle dans sa structure lui confère des propriétés chimiques distinctes, ce qui en fait un sujet de recherche approfondie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend:
Formation du noyau pyrazole: Ceci peut être réalisé par cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones en milieu acide ou basique.
Introduction du groupe trifluorométhyle: Cette étape implique souvent l'utilisation d'agents trifluorométhylant tels que l'iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.
Assemblage final: L'étape finale implique le couplage des dérivés de pyrazole dans des conditions appropriées, souvent en utilisant des réactions de couplage croisé catalysées par le palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisée et de techniques de purification évolutives telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyle et isopropyle, en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ciblant le cycle pyrazole ou les substituants.
Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du groupe trifluorométhyle ou de l'azote du pyrazole, en utilisant des réactifs comme l'azoture de sodium ou les halogénoalcanes.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Azoture de sodium dans le diméthylformamide.
Principaux produits
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation d'azotures ou de dérivés alkylés.
Applications de la recherche scientifique
N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique:
Chimie médicinale: Elle est étudiée pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux: La structure unique du composé en fait un candidat pour une utilisation dans l'électronique organique et comme élément constitutif de matériaux avancés.
Études biologiques: Elle est utilisée dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.
Mécanisme d'action
Le mécanisme d'action de N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore son affinité de liaison à certaines enzymes et certains récepteurs, tandis que le cycle pyrazole facilite son interaction avec les sites actifs. Le composé peut inhiber l'activité enzymatique en se liant au site catalytique ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste.
Applications De Recherche Scientifique
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring facilitates its interaction with active sites. The compound may inhibit enzyme activity by binding to the catalytic site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Composés similaires
N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine: partage des similitudes avec d'autres dérivés de pyrazole tels que:
Unicité
- La présence de groupes trifluorométhyle et isopropyle à la fois dans N-{[1-méthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-1-(propan-2-yl)-1H-pyrazol-4-amine confère des propriétés électroniques et stériques uniques, la distinguant des autres dérivés de pyrazole.
- Sa capacité à subir diverses réactions chimiques et ses applications potentielles dans divers domaines en font un composé d'un intérêt considérable.
Propriétés
Formule moléculaire |
C12H16F3N5 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-8(2)20-7-9(5-17-20)16-6-10-4-11(12(13,14)15)18-19(10)3/h4-5,7-8,16H,6H2,1-3H3 |
Clé InChI |
KHALFPORUKBCRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732721.png)
![5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732727.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)

![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
